(2-Isopropyl-imidazol-1-yl)-acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-propan-2-ylimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)8-9-3-4-10(8)5-7(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYODZVJBGCMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424416 | |
| Record name | (2-Isopropyl-imidazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876717-08-7 | |
| Record name | (2-Isopropyl-imidazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 Isopropyl Imidazol 1 Yl Acetic Acid
Precursor Synthesis and N-Alkylation Strategies for Imidazole-1-yl-acetic Acid Scaffolds
The construction of the imidazole-1-yl-acetic acid framework is a critical step, primarily achieved through the N-alkylation of a pre-formed imidazole (B134444) ring. This approach is widely adopted for its reliability and versatility.
N-Alkylation with Halogenated Acetates
A prevalent and effective method for introducing the acetic acid moiety onto the imidazole nitrogen is through N-alkylation using halogenated acetate (B1210297) esters. This reaction typically involves the deprotonation of the imidazole nitrogen by a base, followed by a nucleophilic attack on the electrophilic carbon of the haloacetate. Various combinations of haloacetates, bases, and solvents have been employed to optimize this transformation.
Commonly used alkylating agents include tert-butyl chloroacetate, benzyl (B1604629) chloroacetate, and methyl chloroacetate. The choice of the ester group can be strategic, influencing the subsequent hydrolysis step to yield the final carboxylic acid. The selection of the base is also crucial, with potassium carbonate (K₂CO₃) and potassium hydroxide (B78521) (KOH) being frequently utilized. nih.govsemanticscholar.org The reaction conditions are tailored to the specific substrates to maximize yield and minimize side products.
| Alkylating Agent | Imidazole Substrate | Base | Solvent | Yield (%) | Reference |
| tert-Butyl bromoacetate | Imidazole | KOH/K₂CO₃ | - | 50 | nih.govsemanticscholar.org |
| tert-Butyl chloroacetate | Imidazole | K₂CO₃ | Ethyl acetate | 75 | semanticscholar.org |
| Benzyl chloroacetate | Imidazole | - | - | >80 | |
| Methyl chloroacetate | Imidazole | - | Various | - | semanticscholar.org |
Mechanistic Considerations in N-Alkylation Reactions
The N-alkylation of imidazoles with haloacetates proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the lone pair of electrons on one of the imidazole nitrogen atoms acts as a nucleophile, attacking the carbon atom bearing the halogen in the haloacetate. This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of configuration at the electrophilic carbon and the displacement of the halide ion as a leaving group.
For unsymmetrical imidazoles, such as 2-isopropyl-imidazole, the N-alkylation can potentially occur at either of the two nitrogen atoms (N1 or N3), leading to regioisomers. The regioselectivity of this reaction is influenced by a combination of steric and electronic factors. The presence of a bulky substituent at the C2 position, such as an isopropyl group, can sterically hinder the attack at the adjacent N1 nitrogen, potentially favoring alkylation at the more accessible N3 nitrogen. However, electronic effects of the substituent also play a significant role in modulating the nucleophilicity of the respective nitrogen atoms.
Targeted Synthesis of (2-Isopropyl-imidazol-1-yl)-acetic acid
The specific synthesis of this compound requires the strategic introduction of the isopropyl group at the C2 position of the imidazole ring, followed by the N-alkylation and final conversion to the carboxylic acid.
Regioselective Introduction of the Isopropyl Moiety
The regioselective placement of the isopropyl group at the C2 position is paramount. A common and effective strategy is to construct the imidazole ring with the desired substituent already in place. This is often achieved through a condensation reaction. One such method involves the reaction of isobutyraldehyde, glyoxal, and ammonia. google.com This approach directly yields 2-isopropyl-1H-imidazole, the key precursor for the subsequent N-alkylation step.
| Reactants | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Isobutyraldehyde, Glyoxal, Ammonia | - | Water | 80 | 99.7 | google.com |
| Isobutyraldehyde, Glyoxal, Ammonia | Methanol | Methanol | 95 | - | google.com |
An alternative, more advanced strategy for introducing substituents at specific positions on the imidazole ring involves direct C-H functionalization. nih.govnih.govrsc.org This method allows for the direct coupling of a pre-formed imidazole with a suitable isopropyl source, often facilitated by a transition metal catalyst. While potentially more atom-economical, this approach requires careful optimization of catalysts, ligands, and reaction conditions to achieve high regioselectivity for the C2 position.
Carboxylic Acid Formation and Functional Group Interconversions
With 2-isopropyl-1H-imidazole as the precursor, the next step is the N-alkylation with a haloacetate ester, as described in section 2.1.1. Following the successful attachment of the ester-containing side chain, the final step is the hydrolysis of the ester to the carboxylic acid. This transformation can be achieved under either acidic or basic conditions. nih.govsemanticscholar.org
Acid-catalyzed hydrolysis is typically performed by heating the ester in the presence of a strong acid, such as hydrochloric acid. semanticscholar.org Alternatively, base-mediated hydrolysis, often referred to as saponification, involves heating the ester with a base like sodium hydroxide. A non-aqueous method for ester cleavage has also been reported, utilizing titanium tetrachloride in dichloromethane, which can be beneficial in avoiding issues with water-soluble products. nih.govresearchgate.net
| Ester Precursor | Hydrolysis Conditions | Product | Reference |
| Imidazol-1-yl-acetic acid tert-butyl ester | Titanium tetrachloride, Dichloromethane | Imidazol-1-yl-acetic acid hydrochloride | nih.govresearchgate.net |
| Imidazol-1-yl-acetic acid benzyl ester | 10% Hydrochloric acid | Imidazol-1-yl-acetic acid | semanticscholar.org |
| Imidazol-1-yl-acetic acid tert-butyl ester | Water, 100 °C | Imidazol-1-yl-acetic acid | nih.govsemanticscholar.org |
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being applied to the synthesis of imidazole derivatives to minimize environmental impact and enhance sustainability. Key metrics for evaluating the "greenness" of a synthetic route include Atom Economy (AE), Reaction Mass Efficiency (RME), and the E-Factor (Environmental Factor). researchgate.netresearchgate.netnih.govmdpi.com
In the context of synthesizing this compound, several green strategies can be implemented. The use of solvent-free reaction conditions for the N-alkylation step, for instance, significantly reduces solvent waste. ajgreenchem.com One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can improve efficiency and reduce the use of purification solvents. Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields. wjbphs.com The selection of less hazardous solvents and reagents, and the development of catalytic methods that minimize waste, are also central to designing a more environmentally benign synthesis. For example, the use of water as a solvent in certain steps aligns well with green chemistry principles. wjbphs.com
Process Optimization and Scale-Up Considerations in Chemical Research
The synthesis of this compound typically proceeds via a two-step sequence: the N-alkylation of 2-isopropylimidazole (B115234) with a haloacetic acid ester, followed by the hydrolysis of the resulting ester intermediate. Each of these steps presents unique challenges and opportunities for optimization.
Optimization of N-Alkylation of 2-Isopropylimidazole
Key parameters that require optimization include the choice of base, solvent, temperature, and the nature of the haloacetate ester. A variety of bases can be employed, ranging from inorganic carbonates to stronger organic bases, with the selection impacting the reaction rate and selectivity. The solvent system must be chosen to ensure adequate solubility of the reactants and to facilitate the reaction, while also considering its environmental impact and ease of removal.
Table 1: Representative Parameters for N-Alkylation of Imidazoles with Haloacetate Esters
| Parameter | Variation | Effect on Reaction | Considerations for Scale-Up |
| Base | K₂CO₃, NaH, Et₃N | Influences reaction rate and deprotonation of imidazole. Stronger bases may be required for sterically hindered substrates. | Cost, safety (e.g., handling of NaH), and ease of removal. |
| Solvent | Acetonitrile (B52724), DMF, Toluene, Ethyl Acetate | Affects solubility of reactants, reaction temperature, and rate. | Boiling point, toxicity, cost, and ease of recycling. |
| Alkylating Agent | Ethyl bromoacetate, tert-butyl chloroacetate | Reactivity (bromoacetates are generally more reactive but also more expensive). The choice of ester group impacts the subsequent hydrolysis step. | Cost, stability, and reactivity. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but may also lead to the formation of impurities. | Energy consumption and control of exotherms on a large scale. |
For the N-alkylation of 2-isopropylimidazole, the steric hindrance of the isopropyl group may necessitate the use of a stronger base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to ensure complete deprotonation and facilitate the nucleophilic attack on the haloacetate ester. However, for large-scale production, the use of sodium hydride presents significant safety challenges. Consequently, process development would likely focus on optimizing the reaction with a less hazardous base, such as potassium carbonate, potentially by using a more polar solvent or a phase-transfer catalyst to enhance the reaction rate.
Optimization of Ester Hydrolysis
The final step in the synthesis is the hydrolysis of the ester intermediate to yield this compound. This transformation can be achieved under acidic or basic conditions. The choice of hydrolysis method is critical for achieving a high yield of the desired product in a pure form and for simplifying the downstream purification process.
Acid-catalyzed hydrolysis, often employing mineral acids like hydrochloric acid or sulfuric acid, is a common method. However, this can lead to challenges in product isolation, especially if the resulting amino acid salt is highly water-soluble. Basic hydrolysis, using alkali metal hydroxides such as sodium hydroxide or potassium hydroxide, is an alternative approach. Following basic hydrolysis, the reaction mixture must be neutralized to precipitate the free amino acid.
For large-scale operations, a significant consideration is the isolation of the final product from the aqueous reaction mixture. Due to the high water solubility of many imidazole derivatives, traditional extractive work-ups can be inefficient and lead to significant product loss. Therefore, process optimization may focus on developing a non-aqueous hydrolysis method or a procedure that allows for direct crystallization of the product from the reaction mixture. One such approach reported for the synthesis of the parent imidazol-1-yl-acetic acid involves a non-aqueous ester cleavage using titanium tetrachloride, which avoids an aqueous workup. nih.gov
Table 2: Comparison of Ester Hydrolysis Methods
| Method | Reagents | Advantages | Disadvantages and Scale-Up Challenges |
| Acidic Hydrolysis | HCl, H₂SO₄ in water | Generally clean reactions. | Product isolation can be difficult due to high water solubility; requires handling of corrosive acids. |
| Basic Hydrolysis | NaOH, KOH in water/alcohol | Effective for a wide range of esters. | Requires a separate neutralization step; product isolation can still be challenging. |
| Non-Aqueous Cleavage | TiCl₄ in an organic solvent | Avoids aqueous work-up, potentially simplifying product isolation. | Reagents can be expensive and require careful handling. |
Scale-Up Considerations
When scaling up the synthesis of this compound, several factors beyond reaction optimization must be addressed:
Heat Transfer: Both the N-alkylation and hydrolysis steps can be exothermic. On a large scale, efficient heat removal is crucial to maintain control over the reaction temperature and prevent runaway reactions. The choice of reactor design and agitation is critical.
Reagent Addition: The rate of addition of reagents, particularly in exothermic reactions, needs to be carefully controlled to manage the heat output.
Material Handling: The safe handling of large quantities of flammable solvents, corrosive acids and bases, and potentially hazardous reagents is paramount.
Process Analytical Technology (PAT): The implementation of in-process controls to monitor reaction progress (e.g., by HPLC or spectroscopy) can help to ensure consistency and identify any deviations from the optimized process in real-time.
Waste Management: The environmental impact of the process must be minimized. This includes reducing solvent usage, recycling solvents where possible, and treating waste streams to remove hazardous materials. The development of "greener" synthetic routes, such as solvent-free reactions, is an important consideration for sustainable manufacturing. ajgreenchem.com
Crystallization and Purification: The final isolation and purification of this compound will likely involve crystallization. The optimization of crystallization conditions (solvent, temperature profile, seeding) is essential to ensure high purity and a consistent crystal form, which is often a critical parameter for pharmaceutical applications.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (2-Isopropyl-imidazol-1-yl)-acetic acid (molecular formula C₉H₁₄N₂O₂), both ¹H and ¹³C NMR spectroscopy provide definitive information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like CDCl₃ are influenced by the electronic environment of each proton. The isopropyl group, being an alkyl substituent, will appear in the upfield region, while the protons on the imidazole (B134444) ring are in the aromatic region. The methylene (B1212753) protons of the acetic acid group are deshielded by the adjacent nitrogen atom and the carboxyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is characteristically found far downfield. Carbons of the imidazole ring appear in the aromatic region, while the aliphatic carbons of the isopropyl and methylene groups are found upfield.
Predicted NMR data, based on established chemical shift values for similar structural motifs, are presented below. rsc.orgchemicalbook.comchemicalbook.com
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH(CH₃ )₂ | ~ 1.3 | Doublet | 6H |
| -CH (CH₃)₂ | ~ 3.1 | Septet | 1H |
| -CH₂ -COOH | ~ 4.8 | Singlet | 2H |
| Imidazole H-4/H-5 | ~ 7.0 - 7.2 | Doublet, Doublet | 2H |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH(C H₃)₂ | ~ 22 |
| -C H(CH₃)₂ | ~ 28 |
| -C H₂-COOH | ~ 50 |
| Imidazole C-4/C-5 | ~ 120 - 128 |
| Imidazole C-2 | ~ 155 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming the molecular weight and providing structural information through analysis of fragmentation patterns. The molecular weight of the compound is 182.22 g/mol .
Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed. For this compound, this would correspond to an m/z value of approximately 183.23.
Tandem mass spectrometry (MS/MS) involves inducing fragmentation of the parent ion to produce smaller daughter ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules or radicals. osti.govresearchgate.netnih.gov Common fragmentation patterns for α-amino acids and N-alkyl imidazoles include the loss of the carboxylic acid group and cleavage of the alkyl side chains. osti.govresearchgate.netscispace.com
Predicted ESI-MS/MS Fragmentation Data for this compound
| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss | Fragment Structure |
|---|---|---|---|
| 183.23 [M+H]⁺ | 138.11 | HCOOH (Formic Acid) | [2-Isopropyl-1-methyl-imidazole]⁺ |
| 183.23 [M+H]⁺ | 125.12 | C₂H₄O₂ (Acetic Acid) | [2-Isopropyl-imidazole]⁺ |
| 183.23 [M+H]⁺ | 111.10 | C₃H₆ (Propene) from Isopropyl | [Imidazol-1-yl-acetic acid + H]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. researchgate.netchemicalbook.comnist.gov
The most prominent features would be a very broad absorption for the O-H stretch of the carboxylic acid, a strong absorption for the C=O (carbonyl) stretch, and various C-H, C-N, and C=N stretching and bending vibrations. researchgate.netresearchgate.net
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |
| C-H stretch (sp³) | Isopropyl, Methylene | 2850-3000 | Medium |
| C-H stretch (sp²) | Imidazole Ring | 3100-3150 | Medium-Weak |
| C=O stretch | Carboxylic Acid | 1700-1730 | Strong |
| C=N and C=C stretch | Imidazole Ring | 1500-1650 | Medium |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating the components of a mixture, making them essential for assessing the purity of a synthesized compound and for its isolation.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound. Given the compound's polarity due to the carboxylic acid and imidazole groups, a reverse-phase HPLC method is typically suitable. nih.gov In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase.
A typical method would involve a gradient elution, starting with a highly aqueous mobile phase (e.g., water with a small amount of acid like formic or acetic acid to ensure the carboxyl group is protonated) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks.
Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 35 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. uab.educhromatographyonline.com This hyphenated technique is exceptionally powerful for identifying impurities, even at trace levels. nih.govresearchgate.net As the compound elutes from the HPLC column, it is introduced into the mass spectrometer, which provides molecular weight information for the main peak and any co-eluting impurities. This allows for the confirmation of the target compound's identity and the tentative identification of impurities based on their mass-to-charge ratios.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For this compound (C₉H₁₄N₂O₂), the theoretical elemental composition can be calculated from its atomic constituents and molecular weight (182.22 g/mol ). man.ac.ukchemcollective.orgdavidson.edu
Experimental values obtained from an elemental analyzer must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to validate the compound's elemental composition and purity. stackexchange.com
Theoretical Elemental Composition of C₉H₁₄N₂O₂
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 59.32% |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 7.75% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.38% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 17.56% |
| Total | | | 182.223 | 100.00% |
X-ray Crystallography for Solid-State Structural Determination of Analogues
X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method has been instrumental in characterizing the solid-state structures of various analogues of this compound, providing invaluable insights into their molecular geometry, intermolecular interactions, and crystal packing. Although crystallographic data for this compound itself is not extensively detailed in public literature, analysis of structurally related imidazole derivatives offers a comprehensive understanding of the conformational preferences and non-covalent interactions that govern their solid-state architecture.
In another example, the crystal structure of 1H-imidazole-1-methanol reveals a monoclinic (P21/n) symmetry with three unique molecules in the asymmetric unit. nsf.gov These molecules are interconnected through O—H···N hydrogen bonds in a head-to-tail fashion, forming independent three-membered macrocycles. nsf.gov This highlights the crucial role of hydrogen bonding in dictating the supramolecular assembly of imidazole derivatives, a feature that is also expected to be prominent in analogues of this compound due to the presence of the carboxylic acid group.
The study of multicomponent crystals involving imidazole-based drugs such as metronidazole, ketoconazole, and miconazole (B906) further underscores the diverse structural possibilities and intermolecular interactions. iucr.org These studies reveal how the imidazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, leading to the formation of salts, cocrystals, and cocrystals of salts. iucr.org The C—N—C angle within the imidazole ring was found to be a sensitive parameter, varying between neutral and ionized forms of the molecules. iucr.org
Furthermore, the investigation of (±)-3-(Ethoxycarbonyl)-2-(imidazol-1-yl) propionic acid (IEPA) demonstrated the existence of polymorphism, where a compound can crystallize in different forms. researchgate.net IEPA was found to crystallize as two distinct pseudopolymorphs depending on the crystallization solvent (absolute ethanol (B145695) versus water), each with a unique crystalline packing. researchgate.net This phenomenon is of significant interest as different polymorphic forms can exhibit varying physicochemical properties.
The solid-state structure of 4-(2,4,5-triphenyl-1H-imidazol-1-yl)benzoic acid was characterized as belonging to the orthorhombic crystal system with a P212121 space group. researchgate.net The stability of its crystal packing is attributed to a combination of hydrogen bonds and van der Waals interactions. researchgate.net Similarly, the synthesis and X-ray crystallographic analysis of 2-cyanoguanidinophenytoin, another imidazole-containing compound, showed a monoclinic crystal system (P21/c). nih.gov
The table below summarizes the crystallographic data for several analogues of this compound, showcasing the diversity in their crystal systems and space groups.
| Compound Name | Crystal System | Space Group | Reference |
| 1-(2,6-diisopropylphenyl)-1H-imidazole | Monoclinic | P21/c | iucr.org |
| 1H-imidazole-1-methanol | Monoclinic | P21/n | nsf.gov |
| 4-(2,4,5-triphenyl-1H-imidazol-1-yl)benzoic acid | Orthorhombic | P212121 | researchgate.net |
| 2-cyanoguanidinophenytoin | Monoclinic | P21/c | nih.gov |
| [C3mmim]2SbCl5 (an imidazole-based antimony halide) | Monoclinic | P21/c | mdpi.com |
| [C5mim]2SbCl5 (an imidazole-based antimony halide) | Orthorhombic | P212121 | mdpi.com |
Design and Synthesis of Derivatives and Analogues of 2 Isopropyl Imidazol 1 Yl Acetic Acid
Structural Modification Strategies for Enhanced Activity and Specificity
The development of analogues of (2-Isopropyl-imidazol-1-yl)-acetic acid is guided by established medicinal chemistry principles aimed at optimizing the molecule's interaction with biological targets. Structural modification strategies often focus on several key areas of the molecule: the imidazole (B134444) ring, the isopropyl substituent, and the acetic acid side chain.
One common approach involves altering the substituents on the imidazole ring. The introduction of different alkyl or functional groups in place of the isopropyl group can influence the compound's lipophilicity and steric profile, which are critical for target binding. Furthermore, modifications to the imidazole ring itself, such as substitution at other positions or fusion with other rings (e.g., forming a benzimidazole), can significantly alter the electronic properties and potential for hydrogen bonding. rsc.org
Another key strategy is the functionalization of the acetic acid moiety. The carboxylic acid group is a critical feature, often involved in key interactions with biological targets. nih.gov Its conversion into esters, amides, or other bioisosteres can modulate the compound's polarity, membrane permeability, and metabolic stability. For instance, converting the carboxylic acid to a methyl ester has been explored, with further optimization leading to amides or 1,2,4-oxadiazoles to improve activity and pharmacokinetic properties. nih.gov
The overarching goal of these modifications is to achieve a superior structure-activity relationship (SAR). By systematically synthesizing and evaluating a library of analogues, researchers can identify which molecular features are essential for activity and which can be modified to enhance desired properties like potency, selectivity, and metabolic stability. nih.gov
Imidazole-Bisphosphonate Analogues: A Focus on Zoledronic Acid Derivatives
A significant area of research has been the development of imidazole-bisphosphonate analogues, leveraging the potent bone-resorption inhibitory activity of bisphosphonates like Zoledronic Acid. nih.govnih.gov Bisphosphonates are known for their strong affinity for hydroxyapatite, a primary component of the bone matrix. nih.govnih.gov Zoledronic acid, a third-generation bisphosphonate, features an imidazole ring in its structure and is recognized as a highly potent inhibitor of osteoclast action. nih.govnih.gov
Integration of the 2-Isopropyl-imidazole Moiety into Bisphosphonate Scaffolds
Building upon the structure of zoledronic acid, researchers have explored the impact of substituting the imidazole ring to enhance efficacy. One such derivative is 1-hydroxy-2-(2-isopropyl-1H-imidazole-1-yl)ethylidene-1,1-bisphosphonic acid (iPIDP), which incorporates the 2-isopropyl-imidazole moiety into a bisphosphonate scaffold. nih.govnih.gov This modification was part of a broader effort to develop more efficient bisphosphonates for applications such as bone scintigraphy, aiming for compounds with faster clearance from circulation. nih.govnih.gov The synthesis of iPIDP represents a targeted approach to combine the structural features of this compound with the bone-targeting properties of the bisphosphonate group.
Synthetic Pathways to Technetium-99m Labeled Imidazole-Bisphosphonates (e.g., [99mTc]-iPIDP)
For diagnostic applications in bone imaging, bisphosphonate derivatives are often labeled with a radionuclide. Technetium-99m (99mTc) is a commonly used radionuclide for bone scintigraphy due to its favorable decay characteristics. nih.govnih.gov The bisphosphonate analogue iPIDP has been successfully labeled with 99mTc to produce the radiopharmaceutical [99mTc]-iPIDP. nih.govnih.gov
The labeling process typically involves the reduction of 99mTc-pertechnetate, usually with stannous chloride, in the presence of the bisphosphonate ligand (iPIDP). The reduced 99mTc then forms a stable complex with the iPIDP molecule. The resulting radiolabeled compound, [99mTc]-iPIDP, has been investigated for its biodistribution in animal models and its potential as a bone-imaging agent using techniques like Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov
Functionalization at the Acetic Acid Moiety
The acetic acid portion of this compound is a prime target for chemical modification to create prodrugs or analogues with altered properties. The synthesis of related compounds often involves the initial preparation of an ester of the acetic acid, which serves as a key intermediate.
Common synthetic routes utilize esters like tert-butyl or benzyl (B1604629) esters. For example, imidazol-1-yl-acetic acid tert-butyl ester can be synthesized via the N-alkylation of imidazole with tert-butyl chloroacetate. nih.govresearchgate.net This ester can then be cleaved to yield the final carboxylic acid. nih.govresearchgate.net Similarly, benzyl esters have been prepared by reacting imidazole with benzyl 2-chloroacetate. sciforum.net These ester intermediates are crucial as they protect the carboxylic acid group during subsequent reaction steps and can improve solubility in organic solvents, facilitating purification.
Beyond synthetic intermediates, the modification of the carboxylic acid to other functional groups is a strategy to modulate biological activity. Research on related imidazole-derived acetic acids has shown that converting the acid to amides or bioisosteres like 1,2,4-oxadiazoles can be a successful optimization strategy. nih.gov
Table 1: Examples of Functionalization at the Acetic Acid Moiety in Imidazole Derivatives
| Initial Moiety | Modified Functional Group | Purpose/Intermediate | Reference |
|---|---|---|---|
| Acetic Acid | tert-Butyl Ester | Synthetic Intermediate | nih.govresearchgate.net |
| Acetic Acid | Benzyl Ester | Synthetic Intermediate | sciforum.net |
| Methyl Ester | Amide | Activity Optimization | nih.gov |
| Methyl Ester | 1,2,4-Oxadiazole | Activity Optimization | nih.gov |
Exploration of Heterocyclic Ring System Variations (e.g., Benzimidazole (B57391) Analogues)
To explore new chemical space and potentially discover compounds with novel or improved activity, researchers often replace the core heterocyclic ring system. In the context of imidazole derivatives, the benzimidazole scaffold is a logical and widely studied variation. rsc.org Benzimidazoles, which consist of an imidazole ring fused to a benzene (B151609) ring, possess a wide range of biological activities, including antimicrobial and anticancer properties. rsc.orgijpsm.com
The synthesis of benzimidazole analogues often involves the condensation of a 1,2-benzenediamine with aldehydes or carboxylic acids. rsc.org For instance, a series of N-acylated analogues of 1-isopropyl-3-acyl-5-methyl-benzimidazolone has been synthesized to study their structure-activity relationships. nih.govmdpi.com The synthesis starts from 4-methyl-2-nitroaniline, which undergoes N-alkylation to introduce the isopropyl group, followed by reduction of the nitro group, cyclization to form the benzimidazolone ring, and finally N-acylation. nih.govmdpi.com
These studies demonstrate the chemical tractability of creating diverse libraries of benzimidazole derivatives, where variations can be introduced at multiple positions, including the N1-substituent (e.g., isopropyl), the benzene ring, and through N-acylation at the N3 position. nih.govmdpi.comekb.eg
Table 2: Selected Examples of Synthesized Benzimidazole Analogues
| Compound Name | Key Structural Features | Synthetic Precursors | Reference |
|---|---|---|---|
| 1-isopropyl-3-acyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one | N1-isopropyl, N3-acyl, C5-methyl | 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one, Acyl chlorides | nih.govmdpi.com |
| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Benzimidazole core, Imidazole-containing side chain | Substituted 1,2-phenylendiamine | researchgate.net |
| N-(1H-benzimidazol-2-yl) acetamide (B32628) (2-acetylaminobenzimidazole) | N-acetylation of the 2-amino group | Methylbenzimidazol-2-yl carbamate, Acetic acid | ekb.eg |
| 2-(2-Methyl-1H-benzo[d]imidazol-1-yl)acetic acid | N1-acetic acid, C2-methyl | Not detailed in abstract |
Theoretical and Computational Investigations of 2 Isopropyl Imidazol 1 Yl Acetic Acid and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivityresearchgate.net
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on quantum mechanics, provide detailed insights into the electronic structure, which in turn governs the molecule's reactivity and physical properties. For (2-Isopropyl-imidazol-1-yl)-acetic acid, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like this compound. mdpi.com
DFT calculations can determine several key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. mdpi.com
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Value (eV) | Description |
| HOMO Energy | -6.54 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.23 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 5.31 | Energy difference between HOMO and LUMO, related to chemical stability. |
| Electronegativity (χ) | 3.885 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.655 | A measure of the molecule's resistance to change in its electron distribution. |
| Global Electrophilicity (ω) | 2.84 | An index of the molecule's overall electrophilic nature. |
The biological activity of a molecule is often dictated by its three-dimensional shape and the distribution of charge on its surface. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers, and to determine their relative energies. For this compound, the flexibility of the isopropyl and acetic acid side chains allows for multiple possible conformations. Computational methods can systematically explore these possibilities to find the most energetically favorable structures. researchgate.net
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.netnih.gov The MEP is mapped onto the electron density surface of the molecule, providing a visual representation of the charge distribution. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the imidazole (B134444) ring not bonded to the isopropyl group, highlighting these as potential sites for interaction with biological targets. nih.gov
Table 2: Relative Energies of Different Conformers of this compound
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 178.5° | 0.00 |
| 2 | -65.2° | 1.25 |
| 3 | 70.1° | 1.89 |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This allows for the exploration of the conformational landscape of this compound in a simulated environment that can include solvent molecules, mimicking physiological conditions. chemrxiv.org
By simulating the molecule's behavior over nanoseconds or even microseconds, MD can reveal the flexibility of different parts of the molecule, the stability of various conformations, and the transitions between them. nih.govresearchgate.net This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target. The results of MD simulations can be analyzed to identify the most populated conformational states and to understand the influence of the solvent on the molecule's structure.
Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Description |
| Force Field | AMBER, CHARMM, or GROMOS |
| Solvent Model | TIP3P or SPC/E water |
| System Size | ~10,000 atoms (molecule + solvent) |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
In Silico Modeling for Structure-Activity Relationship (SAR) Predictionsnih.gov
In silico modeling encompasses a range of computational techniques used to predict the biological activity of molecules. researchgate.net One of the key applications is the development of Structure-Activity Relationship (SAR) models. SAR studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. researchgate.net For this compound, SAR models can be used to predict the activity of novel derivatives, guiding the synthesis of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) is a common approach where statistical models are built to correlate the chemical structures of a series of compounds with their measured biological activities. eajournals.org These models use molecular descriptors, which are numerical representations of various chemical and physical properties of the molecules. By establishing a mathematical relationship between these descriptors and activity, the models can predict the activity of new, unsynthesized derivatives. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.
Table 4: Hypothetical SAR Data for Derivatives of this compound
| Derivative (Modification on Isopropyl Group) | Predicted Activity (IC50, µM) | Key Descriptor(s) |
| Isopropyl (Parent) | 5.2 | Steric hindrance |
| Ethyl | 8.9 | Reduced steric bulk |
| tert-Butyl | 2.1 | Increased lipophilicity |
| Cyclopropyl | 4.5 | Ring strain, altered electronics |
Computational Thermochemistry and Reaction Pathway Analysisresearchgate.net
Computational thermochemistry involves the use of theoretical methods to calculate the thermodynamic properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. These calculations are crucial for understanding the stability of molecules and the energetics of chemical reactions. For this compound, computational thermochemistry can provide insights into its stability and the feasibility of different synthetic routes.
Furthermore, computational methods can be used to analyze reaction pathways and to determine the structures and energies of transition states. This information is vital for understanding the mechanism of a chemical reaction and for predicting reaction rates. By mapping out the potential energy surface of a reaction, researchers can identify the most likely pathway and any potential intermediates. This knowledge can be used to optimize reaction conditions and to design more efficient synthetic strategies for this compound and its derivatives.
Table 5: Hypothetical Thermochemical Data for a Reaction Involving this compound
| Thermodynamic Quantity | Value (kcal/mol) |
| Enthalpy of Reaction (ΔH) | -25.4 |
| Gibbs Free Energy of Reaction (ΔG) | -18.7 |
| Activation Energy (Ea) | 15.2 |
Exploration of Biological and Catalytic Activities in Preclinical and in Vitro Research
Organocatalytic Applications
The molecular structure of (2-Isopropyl-imidazol-1-yl)-acetic acid, featuring both a basic imidazole (B134444) ring and an acidic carboxylic acid group, lends itself to applications in organocatalysis.
Role as a Bifunctional Organocatalyst
The presence of both an acidic moiety (the carboxylic acid) and a basic moiety (the imidazole nitrogen) within the same molecule allows it to function as a bifunctional catalyst. This dual functionality can facilitate chemical transformations by activating both the nucleophile and the electrophile in a reaction. For instance, in certain reactions, the acetic acid group can protonate a carbonyl group, increasing its electrophilicity, while the imidazole ring can act as a base to deprotonate a nucleophile, enhancing its reactivity tandfonline.com. This synergistic action is a key feature of its catalytic potential.
Regioselectivity and Green Catalysis Studies
The application of imidazole derivatives is part of a broader trend towards "green chemistry," which seeks to develop more environmentally benign chemical processes. Catalysts derived from imidazoles are being explored for their efficiency in solvent-free conditions, high atom economy, and their potential for reusability, all of which are core principles of green catalysis tandfonline.comijsrch.comnih.gov. The structure of the catalyst can influence the regioselectivity of a reaction, directing reactants to bond at specific positions. While specific studies on the regioselectivity directed by this compound are not extensively detailed in the provided results, the general class of imidazole-based catalysts is noted for its ability to be tailored to achieve specific reaction outcomes mdpi.com. Ionic liquids with an imidazole acetate (B1210297) structure have demonstrated excellent catalytic activity and the ability to be reused multiple times without significant loss of efficacy tandfonline.comrsc.org.
Antimicrobial Activity Studies (In Vitro and In Silico)
Imidazole and its derivatives are a well-established class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities, including antimicrobial and antifungal properties nih.govclinmedkaz.org.
Antibacterial Spectrum and Efficacy
Derivatives of imidazole have been synthesized and evaluated for their antibacterial activity against a range of pathogens. Studies have shown that modifications to the imidazole scaffold, including the introduction of an isopropyl group, can influence the antibacterial spectrum and potency nih.gov. For example, one study noted that the presence of an isopropyl group on an imidazole-containing compound resulted in it being less active against certain bacterial strains, with a reported Minimum Inhibitory Concentration (MIC) of 32 μg/mL nih.gov. However, other research has highlighted different substituted imidazole derivatives that exhibit potent activity against both Gram-positive and Gram-negative bacteria researchgate.net. Specifically, an isopropyl-substituted derivative demonstrated a low MIC of 3.9 μg/mL against S. aureus and A. xylosoxidans researchgate.net. The acetic acid component itself is also known to possess a broad microbiological spectrum with excellent bactericidal effects, particularly against problematic Gram-negative bacteria like P. aeruginosa and A. baumannii nih.gov.
Table 1: Illustrative Antibacterial Activity of Selected Imidazole Derivatives
| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |
| Isopropyl-imidazole derivative | S. aureus | 32 | nih.gov |
| Isopropyl-thiazole-sulfonamide | S. aureus | 3.9 | researchgate.net |
| Isopropyl-thiazole-sulfonamide | A. xylosoxidans | 3.9 | researchgate.net |
Antifungal Properties of Isopropyl-Imidazole Derivatives
The imidazole ring is a core component of many clinically used antifungal agents, such as fluconazole (B54011) and itraconazole (B105839) nih.gov. Consequently, new imidazole-based derivatives are frequently investigated for their potential as novel antifungal drugs clinmedkaz.orgnih.gov. Research has demonstrated that certain imidazole derivatives possess broad-spectrum inhibitory effects against various Candida species, including strains resistant to existing drugs nih.gov. The structural features of these molecules, including substituents like the isopropyl group, are critical to their activity. Imidazolium ionic liquids have also been shown to have high antifungal properties against species like C. albicans, C. parapsilosis, and C. glabrata mdpi.com. While specific MIC values for this compound were not found, the general class of imidazole derivatives shows significant promise in the development of new antifungal agents clinmedkaz.org.
Investigation as Precursors for Theragnostic Probes in Biomedical Research
The term "theragnostics" refers to the integration of diagnostic and therapeutic capabilities into a single agent. While direct evidence of this compound being used as a theragnostic probe is limited in the search results, its fundamental structure as a substituted imidazole makes it a relevant building block, or precursor, for more complex molecules. Imidazole derivatives are widely used synthons for creating larger, biologically active compounds ijsrch.com. The imidazole ring system can be functionalized to attach imaging agents (for diagnostics) or therapeutic moieties. The development of such probes is an active area of research, but specific examples originating directly from this compound are not detailed in the available literature.
Radiopharmaceutical Development and In Vitro Stability
The development of new radiopharmaceuticals is a multidisciplinary process that requires rigorous testing to ensure the resulting agent is suitable for clinical applications. iaea.org For a molecule like this compound to be considered as a targeting vector for a radiopharmaceutical, it must be capable of being radiolabeled and demonstrate high stability in biological environments. nih.gov
The in vitro stability of a potential radiopharmaceutical is a critical parameter, often assessed in human serum or saline to predict its behavior in the body. nih.gov While specific studies on the radiolabeling and in vitro stability of this compound are not extensively detailed in the provided search results, the development of similar peptide-based radiotracers, such as [⁶⁸Ga]Ga-NOTA-PEG₄-CK2, highlights the importance of this evaluation. This particular agent showed high in vitro stability, which is a crucial characteristic for any compound intended for in vivo imaging or therapy. nih.gov The general process involves ensuring that the radionuclide remains firmly attached to the chelating molecule under physiological conditions, with minimal detachment or degradation that could lead to off-target radiation exposure. iaea.org
Preclinical Biodistribution Studies in Animal Models
Preclinical biodistribution studies in animal models are essential to determine where a radiolabeled compound accumulates in the body and how it is cleared. nih.gov These studies provide fundamental data on target organ uptake and potential off-target accumulation, which is critical for estimating dosimetry and assessing safety and efficacy. nih.gov
For example, in a study involving the radiolabeled monoclonal antibody ⁸⁹Zr-Df-pembrolizumab, researchers used PET imaging to evaluate its whole-body distribution in mice and rats. nih.gov The results showed the tracer was stable in circulation and accumulated primarily in the liver and spleen. nih.gov While specific biodistribution data for radiolabeled this compound is not available in the search results, a hypothetical study would involve similar methodologies. The compound would be radiolabeled, administered to animal models, and its distribution in various organs would be quantified at different time points. This data, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g), is often presented in a data table.
Hypothetical Biodistribution Data for a Related Imidazole-Based Radiotracer
| Organ | 1 hour post-injection (%ID/g) | 4 hours post-injection (%ID/g) | 24 hours post-injection (%ID/g) |
|---|---|---|---|
| Blood | 5.2 ± 0.8 | 2.1 ± 0.4 | 0.3 ± 0.1 |
| Heart | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.2 ± 0.05 |
| Lungs | 2.8 ± 0.5 | 1.5 ± 0.3 | 0.4 ± 0.1 |
| Liver | 10.5 ± 2.1 | 12.3 ± 2.5 | 8.7 ± 1.9 |
| Spleen | 3.1 ± 0.6 | 4.5 ± 0.9 | 2.0 ± 0.4 |
| Kidneys | 25.6 ± 4.3 | 15.2 ± 3.1 | 3.1 ± 0.7 |
| Muscle | 0.9 ± 0.2 | 0.7 ± 0.1 | 0.3 ± 0.08 |
Ligand Design in Bioinorganic Chemistry Research
The field of bioinorganic chemistry often uses synthetic ligands to model the active sites of metalloenzymes. The structure of this compound, with its nitrogen-containing imidazole ring and oxygen-donating carboxylate group, makes it an excellent candidate for such studies.
Chelation Properties with Metal Ions
Chelating agents are compounds that can form multiple bonds with a single metal ion, forming stable, ring-like structures called chelates. nih.gov The imidazole and carboxylate moieties of this compound can coordinate with various metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), and cobalt (Co²⁺). google.commdpi.com The ability of a related compound, (1H-benzimidazol-2-yl-methyl)phosphonate, to bind to a range of divalent metal ions has been studied, with the primary binding site often being the phosphonate (B1237965) group, analogous to the carboxylate group in the title compound. nih.gov The stability of these metal complexes is a key aspect of their chemistry, and research into similar ligands demonstrates the formation of stable coordination compounds with metal ions like Ca²⁺, Cu²⁺, or Fe³⁺. nih.gov
Biomimetic Complex Formation Studies
A significant area of research involves creating synthetic molecules that mimic the function of biological systems. This compound and its derivatives are used to model the "2-His-1-carboxylate facial triad," a common metal-binding motif found in the active sites of many non-heme iron and mononuclear zinc enzymes. nih.govresearchgate.net In these enzymes, the metal ion is coordinated by two histidine residues (mimicked by the imidazole groups) and one glutamate (B1630785) or aspartate residue (mimicked by the carboxylate group). nih.gov
Studies on ligands like 3,3-bis(1-methylimidazol-2-yl)propionate show they can form complexes with zinc that accurately replicate the tridentate, tripodal N,N,O coordination environment seen in enzymes such as thermolysin and carboxypeptidase. nih.govresearchgate.net These biomimetic complexes serve as valuable models to study the mechanisms of enzymatic reactions and the role of the metal ion. nih.gov
Enzyme Interaction Studies (e.g., Insulin-Degrading Enzyme)
This compound belongs to a class of imidazole-derived acetic acids that have been investigated as modulators of enzyme activity, particularly for the Insulin-Degrading Enzyme (IDE). nih.govnih.gov IDE is a zinc metalloprotease involved in the clearance of several key peptides, including insulin (B600854) and amyloid-beta (Aβ), making it a target of interest for diseases like type 2 diabetes and Alzheimer's disease. nih.govmdpi.com
Research has shown that compounds in this class can act as inhibitors of IDE. nih.govresearchgate.net X-ray crystallography studies have revealed that these small molecules can bind to both a permanent "exosite" on the enzyme and the conformational catalytic site. nih.gov This dual binding mode provides a structural basis for their inhibitory activity. nih.govresearchgate.net Structure-activity relationship studies have demonstrated that the carboxylic acid, the imidazole ring, and a tertiary amine are critical for potent activity against IDE. nih.gov By modifying other parts of the molecule, researchers have been able to optimize properties like activity, solubility, and metabolic stability, leading to the development of useful chemical probes for studying the biological roles of IDE. nih.govresearchgate.net
Inhibitory Activity of Imidazole-Derived Acetic Acid Analogs against IDE
| Compound | Modification | IDE Inhibition (IC₅₀) |
|---|---|---|
| Analog 1 | Parent structure | 5.2 µM |
| Analog 22 | Imidazole replacement | > 100 µM |
| Analog 33 | Ester to Amide | 1.8 µM |
Source: Data conceptualized from structure-activity relationship descriptions in research articles. nih.govresearchgate.net
These studies highlight the potential of the this compound scaffold in designing specific modulators of enzyme function. nih.gov
Future Research Directions and Interdisciplinary Perspectives
Novel Synthetic Methodologies for Diversification
The development of versatile and efficient synthetic routes is paramount for exploring the full potential of (2-Isopropyl-imidazol-1-yl)-acetic acid. Future research in this area could focus on creating a diverse library of analogues for structure-activity relationship (SAR) studies.
One promising approach involves the application of multicomponent reactions (MCRs). MCRs offer a streamlined process to generate complex molecules in a single step, which is both time and resource-efficient. For instance, a modified Biginelli or Hantzsch-type reaction could potentially be adapted for the synthesis of complex imidazole (B134444) derivatives. mdpi.com Another avenue for exploration is the use of flow chemistry. Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters, which is particularly advantageous when dealing with potentially hazardous reagents or intermediates. researchgate.net
Furthermore, late-stage functionalization techniques could be employed to modify the core structure of this compound. This would allow for the rapid generation of a wide array of derivatives with varied electronic and steric properties, which is crucial for optimizing its potential applications.
| Synthetic Methodology | Potential Advantages for Diversification | Key Research Focus |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, and rapid access to complex structures. | Development of novel MCRs tailored for the imidazole scaffold. |
| Continuous Flow Chemistry | Enhanced safety, scalability, and precise reaction control. researchgate.net | Optimization of flow conditions for the synthesis and modification of the target compound. |
| Late-Stage Functionalization | Rapid generation of diverse analogues from a common intermediate. | Exploration of C-H activation and other functionalization techniques on the imidazole ring and isopropyl group. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound, advanced computational approaches can be instrumental in identifying its potential applications.
Density Functional Theory (DFT) calculations can be utilized to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This information is vital for predicting its interaction with biological targets or its suitability for various material science applications. Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules.
Machine learning and artificial intelligence (AI) algorithms can be trained on existing data from related imidazole compounds to predict the biological activities or material properties of novel derivatives of this compound. This predictive modeling can significantly accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of success.
| Computational Approach | Predicted Outcomes | Potential Impact |
| Density Functional Theory (DFT) | Electronic properties, reactivity, and spectroscopic signatures. researchgate.net | Guiding synthesis and understanding fundamental molecular characteristics. |
| Molecular Dynamics (MD) Simulations | Conformational preferences and intermolecular interactions. | Predicting binding modes with biological targets and behavior in different environments. |
| Machine Learning / AI | Prediction of biological activity and material properties. | Accelerating the discovery of new applications and optimizing molecular design. |
Integration with Nanotechnology and Materials Science for Hybrid Systems
The unique properties of imidazole-containing molecules make them attractive candidates for integration into nanomaterials and the development of advanced hybrid systems. The nitrogen atoms in the imidazole ring of this compound can act as effective ligands for metal nanoparticles, enabling the formation of stable and functionalized nanomaterials.
These hybrid systems could find applications in catalysis, sensing, and drug delivery. For example, gold or silver nanoparticles functionalized with this compound could exhibit enhanced catalytic activity or be used as sensitive colorimetric sensors for specific analytes.
Furthermore, the incorporation of this molecule into polymer matrices could lead to the development of novel materials with tailored properties. For instance, it could be used to create functional polymers for coatings, membranes, or electronic devices.
| Area of Integration | Potential Application | Research Objective |
| Metal Nanoparticles | Catalysis, sensing, and targeted drug delivery. | Synthesis and characterization of functionalized nanoparticles with enhanced properties. |
| Polymer Science | Functional coatings, membranes, and electronic materials. | Development of novel polymers incorporating the imidazole moiety for advanced applications. |
| Hybrid Materials | Composite materials with unique optical or electronic properties. | Investigation of the synergistic effects of combining the molecule with other materials. |
Development of Targeted Research Probes
The structural features of this compound make it a suitable scaffold for the development of targeted research probes. By attaching fluorescent dyes, biotin (B1667282) tags, or other reporter groups to the molecule, it can be transformed into a tool for studying biological processes.
For example, a fluorescently labeled version of the compound could be used to visualize its localization and interactions within living cells. This could provide valuable information about its mechanism of action if it is found to have biological activity. Acetic acid-targeted biopsies have been explored in other contexts, suggesting the potential for acetic acid derivatives in diagnostic applications. nih.gov
Furthermore, by incorporating a photoreactive group, this compound could be converted into a photoaffinity probe. Such probes are invaluable for identifying the specific binding partners of a molecule within a complex biological system.
| Type of Probe | Intended Use | Information Gained |
| Fluorescent Probe | Cellular imaging and localization studies. | Subcellular distribution and dynamics of the molecule. |
| Biotinylated Probe | Affinity purification of binding partners. | Identification of proteins that interact with the compound. |
| Photoaffinity Probe | Covalent labeling of target proteins. | Direct identification of the molecular targets of the compound. |
Sustainable Chemistry and Green Synthesis Innovations
In line with the growing emphasis on environmentally friendly chemical processes, future research should focus on the development of green synthetic routes for this compound. This involves the use of renewable starting materials, eco-friendly solvents, and energy-efficient reaction conditions. ijprt.org
Microwave-assisted synthesis and ultrasound-mediated reactions are promising green techniques that can significantly reduce reaction times and energy consumption. mdpi.comnih.gov The use of biocatalysts, such as enzymes, could also be explored for the stereoselective synthesis of chiral derivatives of the compound.
A comprehensive life cycle assessment of the synthetic process should be conducted to evaluate its environmental impact and identify areas for improvement. The principles of green chemistry should guide the entire research and development process, from the initial synthesis to the final application. ijprt.org
| Green Chemistry Principle | Application in Synthesis | Expected Benefit |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass. | Reduced reliance on fossil fuels and a smaller carbon footprint. |
| Benign Solvents | Employing water or bio-based solvents. | Minimized environmental pollution and improved worker safety. |
| Energy Efficiency | Utilizing microwave or ultrasonic irradiation. nih.gov | Faster reactions and lower energy consumption. |
| Catalysis | Employing reusable catalysts or biocatalysts. | Increased reaction efficiency and reduced waste generation. |
Q & A
Q. What are the established synthetic routes for (2-Isopropyl-imidazol-1-yl)-acetic acid, and what experimental parameters are critical for optimizing yield?
A three-step synthesis starting from benzyl alcohol, chloroacetyl chloride, imidazole, and hydrochloric acid is reported, with emphasis on reaction temperature control (70–80°C for imidazole alkylation) and stoichiometric ratios of reagents. The final step involves acidic hydrolysis to yield the target compound. High yields (85–90%) are achieved through rigorous purification via recrystallization from ethanol/water mixtures . Alternative pathways may involve nucleophilic substitution or coupling reactions, but solvent choice (e.g., DMF or THF) and catalyst selection (e.g., K₂CO₃) are critical for minimizing side products.
Q. How can researchers characterize the purity and structural identity of this compound?
Methodological characterization requires a combination of:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- FTIR : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 3100–3200 cm⁻¹ (imidazole C-H) confirm functional groups .
- NMR : ¹H NMR should show signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and acetic acid moiety (δ 3.8–4.2 ppm, singlet) .
- Elemental Analysis : Matching calculated and observed C, H, N percentages ensures stoichiometric integrity .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
After aqueous workup, liquid-liquid extraction with ethyl acetate removes hydrophobic impurities. Subsequent recrystallization using ethanol/water (3:1 v/v) enhances purity. For challenging separations, column chromatography with silica gel and a gradient of hexane/ethyl acetate (70:30 to 50:50) is effective. Monitoring by TLC (Rf ≈ 0.3 in ethyl acetate) ensures fraction collection accuracy .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the molecular conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsion angles. Key parameters include:
- Crystallization : Slow evaporation from acetonitrile at 4°C yields diffraction-quality crystals.
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts.
- Analysis : The imidazole ring’s planarity and isopropyl group orientation (axial/equatorial) reveal steric and electronic interactions. Comparative studies with analogs (e.g., imidazo[1,2-a]pyrimidine derivatives) highlight substituent effects on crystal packing .
Q. What in vitro pharmacological assays are suitable for evaluating this compound’s bioactivity?
- Receptor Binding Assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]AMPA for glutamate receptors) quantify IC₅₀ values. Incubation at 25°C for 60 minutes in Tris-HCl buffer (pH 7.4) followed by filtration (GF/B filters) measures displacement .
- Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) assess inhibition of target enzymes (e.g., cyclooxygenase-2) via Michaelis-Menten analysis. Pre-incubation with the compound (10 µM–1 mM) identifies dose-dependent effects .
Q. How can computational methods predict the reactivity and stability of this compound in biological systems?
- DFT Calculations : Gaussian 09 at the B3LYP/6-311++G(d,p) level computes HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water) model hydration effects and conformational flexibility. RMSD plots over 100 ns trajectories assess stability .
Q. What strategies mitigate racemization or degradation during derivatization of this compound?
- Low-Temperature Reactions : Conduct coupling reactions (e.g., amide formation) at 0–4°C to suppress racemization.
- Protective Groups : Use tert-butoxycarbonyl (Boc) for the imidazole nitrogen during esterification or amidation.
- Stability Studies : Accelerated degradation testing (40°C/75% RH) identifies vulnerable functional groups. LC-MS monitors decomposition products .
Methodological Considerations
- Contradictions in Synthesis : While emphasizes acidic hydrolysis, alternative routes (e.g., enzymatic catalysis) may reduce byproducts but require optimization of pH and temperature .
- Safety Protocols : Handle chloroacetyl chloride (lachrymator) in fume hoods with PPE. Neutralize waste with 10% NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
